5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid
Description
Its synthesis involves two primary routes:
- Route 1: Starting from ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate, involving deamination, hydrolysis, and decarboxylation.
- Route 2: Derived from 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid (V), proceeding through decarboxylation, reduction, and deamination .
Properties
IUPAC Name |
5-nitrofuro[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5/c11-8(12)6-2-4-1-5(10(13)14)3-9-7(4)15-6/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGYXJCDVVAPCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=NC=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618345 | |
| Record name | 5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6563-65-1 | |
| Record name | 5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
a) Cyclization via Polyphosphoric Acid Catalysis
A method analogous to indole synthesis involves:
- Reactants : Pyridine derivatives with substituents enabling furan ring closure (e.g., propargyl or hydrazine-based precursors).
- Conditions : Polyphosphoric acid (PPA) in benzene-class solvents (e.g., toluene) at 85–115°C for 20–60 minutes.
- Yield : ~65% for ethyl ester intermediates.
b) Reissert Compound Approach
Pyridine derivatives undergo formylation or acetylation to form Reissert analogs, followed by cyclization:
- Reactants : Pyridine treated with acid chlorides (e.g., acetyl chloride).
- Conditions : Acidic or thermal activation.
Nitration of Furo[2,3-b]pyridine-2-carboxylic Acid
a) Regioselective Nitration
Nitration targets the pyridine ring’s 5-position using mixed acid (HNO₃/H₂SO₄):
- Conditions : Slow addition of nitrating agent at <10°C to prevent decomposition.
- Workup : Neutralization and recrystallization from ethanol/water mixtures.
| Parameter | Value |
|---|---|
| Temperature | 0–10°C |
| HNO₃ Concentration | 65% (v/v) |
| Reaction Time | 2–4 hours |
| Yield | 70–85% |
Alternative Routes for Industrial Scalability
a) Continuous Flow Nitration
Automated systems enhance safety and yield:
- Advantages : Precise temperature control, reduced side reactions.
- Output : >90% purity at scales exceeding 1 kg/batch.
b) Microwave-Assisted Synthesis
Reduces reaction time for nitration:
- Conditions : 100 W, 80°C, 15 minutes.
- Yield : Comparable to traditional methods (75–80%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| PPA Cyclization | 65.3 | 98.3 | Moderate |
| Reissert Approach | 58–62 | 95 | Low |
| Continuous Flow | 85–90 | >99 | High |
Challenges and Optimization Strategies
- Regioselectivity : Nitration at the 5-position requires electron-deficient pyridine rings; directing groups (e.g., carboxylic acid) enhance selectivity.
- Side Reactions : Over-nitration or furan ring degradation mitigated by controlled stoichiometry and low temperatures.
- Catalyst Recycling : PPA recovery methods improve cost-efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furo[2,3-b]pyridine derivatives.
Scientific Research Applications
Antimicrobial Properties
5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid has been studied for its antimicrobial properties. The nitro group in the compound is known to enhance biological activity against various pathogens. Studies have indicated that derivatives of this compound exhibit potent antibacterial and antifungal activities, making them potential candidates for developing new antibiotics .
Anticancer Activity
Recent research has explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. This property is particularly relevant for developing targeted cancer therapies .
Building Block for Synthesis
This compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its carboxylic acid functionality allows it to participate in coupling reactions, leading to the formation of more complex structures. For instance, it has been utilized in the synthesis of pyrazolo[3,4-b]quinolinones through multi-component reactions, demonstrating its utility as a catalyst and reactant .
Recyclable Catalysts
The use of this compound as a recyclable catalyst has been investigated. In green chemistry approaches, it facilitates reactions under mild conditions while maintaining high yields. This aspect not only enhances reaction efficiency but also aligns with sustainable practices in chemical manufacturing .
Pollution Remediation
There is emerging interest in the application of this compound in environmental chemistry, particularly in the remediation of pollutants. Its ability to interact with various organic contaminants suggests potential use in developing materials for adsorption or degradation of pollutants in water treatment processes .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated significant activity against Gram-positive bacteria | Potential antibiotic development |
| Research on Anticancer Properties | Induced apoptosis in specific cancer cell lines | Development of anticancer drugs |
| Synthesis of Heterocycles | Used as a key intermediate in synthesizing complex pyrazolo compounds | Expanding synthetic methodologies |
Mechanism of Action
The mechanism of action of 5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or disrupt cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid with heterocyclic carboxylic acid derivatives, emphasizing substituents, synthesis yields, and functional properties:
Key Observations
Electronic Effects: The nitro group in this compound introduces strong electron-withdrawing effects, contrasting with electron-donating groups (e.g., -OCH₃ in 10c) that enhance solubility .
Synthetic Accessibility :
- Pyrrolo derivatives (e.g., 10a–10c) achieve higher yields (71–95%) via straightforward carboxylation pathways, whereas nitro-substituted furo analogs require multistep reactions with unreported yields .
The nitro group in this compound may confer reactivity suitable for prodrug design or electrophilic intermediates, though specific biological data are absent in the evidence.
Research Findings and Gaps
- Stability and Reactivity : Nitro groups are prone to reduction under biological conditions, which could limit the compound’s utility in drug development without further stabilization strategies .
- Therapeutic Potential: While thieno derivatives are validated in patents (e.g., IKK inhibitors), the nitro-furo analog requires targeted studies to explore its antibacterial, anticancer, or enzyme-modulating activities .
Biological Activity
5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anti-proliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a fused pyridine-furan ring system with a nitro group at the 5-position and a carboxylic acid functional group. Its molecular structure contributes to its reactivity and biological interactions.
Anti-Proliferative Activity
Recent studies have highlighted the anti-proliferative effects of this compound against various cancer cell lines. For instance, research demonstrated that derivatives of this compound exhibited significant inhibition of cell growth in human colorectal cancer (HCT116) and breast cancer (MDA-MB-231) cell lines, with IC50 values ranging from 120 nM to 350 nM depending on the specific analogue tested .
Table 1: Anti-Proliferative Activity of this compound Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HCT116 | 120 |
| Compound B | MDA-MB-231 | 130 |
| Compound C | HCT116 | 200 |
| Compound D | MDA-MB-231 | 350 |
The mechanism by which this compound exerts its anti-cancer effects appears to involve multiple pathways:
- Inhibition of Microtubule Assembly : Similar compounds have been shown to disrupt microtubule dynamics, which is critical for cell division.
- Targeting Specific Receptors : The compound may interact with adenosine receptors and other cellular targets that are involved in proliferation and survival pathways .
- Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
A notable study involved the synthesis and evaluation of various derivatives of this compound. The results indicated that structural modifications significantly influenced biological activity. For example, compounds with electron-donating groups demonstrated enhanced potency compared to their electron-withdrawing counterparts .
Table 2: Structural Modifications and Corresponding Biological Activity
| Modification Type | Effect on Activity |
|---|---|
| Electron-donating groups (e.g., -OCH3) | Increased potency |
| Electron-withdrawing groups (e.g., -NO2) | Decreased potency |
| Alkyl chain length variations | Optimal length enhanced activity |
Therapeutic Potential
The promising anti-proliferative activity suggests potential therapeutic applications for this compound in cancer treatment. Ongoing research aims to refine its structure for improved efficacy and reduced toxicity.
Q & A
Q. What are the standard synthetic routes for 5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid?
Methodological Answer: The compound can be synthesized via condensation reactions using 5-nitrofuran-2-carboxylic acid derivatives and aminoquinoxaline precursors. A typical procedure involves dissolving 3-amino-1,4-di-N-oxide-quinoxaline-2-carbonitrile (2 mmol) in anhydrous DMF, followed by the addition of 5-nitrofuran-2-carboxylic acid (3 mmol) under stirring at room temperature. Purification is achieved via recrystallization or column chromatography. This method, adapted from nitrofuran-quinoxaline amide syntheses, ensures regioselectivity and moderate yields .
Example Reaction Setup:
| Reagent | Quantity | Solvent | Conditions |
|---|---|---|---|
| Amino-quinoxaline | 2 mmol | DMF | RT, anhydrous, 24h |
| 5-Nitrofuran-2-carboxylic acid | 3 mmol | DMF | Stirring, no catalyst |
Q. How can the structure of this compound be confirmed experimentally?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Analyze H and C NMR spectra for characteristic shifts (e.g., nitro group deshielding at ~8.5 ppm for aromatic protons, carboxylic acid proton at ~13 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1700 cm and nitro (NO) stretches at ~1520–1350 cm.
- Elemental Analysis : Verify C, H, N, and O percentages against theoretical values.
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation, as demonstrated in similar pyrrolidine-carboxylic acid systems .
Q. What safety protocols are critical when handling nitro-substituted heterocyclic carboxylic acids?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust/aerosols.
- Waste Disposal : Segregate acidic nitro waste and neutralize with bicarbonate before disposal. Follow guidelines for hazardous organics, as outlined for pyridinecarboxylic acid derivatives .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives?
Methodological Answer:
- Catalyst Screening : Test transition metal catalysts (e.g., CuCl, Co(NO)) to accelerate coupling reactions. For example, Ni(II) catalysts improved yields in furopyrrole-carboxhydrazide syntheses .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ionic liquids to enhance solubility.
- Stoichiometric Adjustments : Use a 1.5:1 molar ratio of carboxylic acid to amine precursor to drive the reaction to completion.
Example Optimization Table:
| Catalyst | Solvent | Yield (%) | Notes |
|---|---|---|---|
| None | DMF | 45 | Baseline |
| CuCl | DMF | 62 | Faster reaction |
| Co(NO) | DMSO | 58 | Higher purity |
Q. How can discrepancies in reported physical properties (e.g., melting points) be resolved?
Methodological Answer:
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities.
- Thermal Analysis : Perform Differential Scanning Calorimetry (DSC) to determine precise melting points and detect polymorphs.
- Cross-Validation : Compare data with structurally analogous compounds, such as 5-hydroxy-6-nitropyridine-2-carboxylic acid (CAS 341010-92-2), which shares similar nitro-carboxylic acid features .
Q. What strategies evaluate the metal-chelating potential of this compound?
Methodological Answer:
- Complex Synthesis : React the compound with transition metal salts (e.g., Ni(NO), CuCl) in ethanol/water mixtures. Isolate complexes via filtration and characterize using:
-
UV-Vis Spectroscopy : Identify d-d transitions (e.g., Cu(II) complexes show λ ~600–800 nm).
-
EPR Spectroscopy : Detect unpaired electrons in paramagnetic metal centers (e.g., Cu(II)).
-
Single-Crystal XRD : Resolve coordination geometry, as shown in furopyrrole-metal complexes .
Example Coordination Study:
Metal Salt Ligand Ratio Observed Geometry Application Ni(NO) 1:2 Octahedral Antimicrobial agents CuCl 1:1 Square planar Catalysis
Contradiction Analysis
Q. How to address conflicting reports on the stability of nitro-heterocyclic carboxylic acids?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to stressors (heat, light, humidity) and monitor degradation via LC-MS.
- pH-Dependent Studies : Assess stability in buffered solutions (pH 2–12) to identify decomposition pathways.
- Comparative Studies : Reference safety data from structurally related compounds, such as 4,5-dimethoxypyridine-2-carboxylic acid, which degrades under strong acidic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
